

# losmapimod patient-reported outcomes versus objective measures FSHD

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Losmapimod

CAS No.: 585543-15-3

Cat. No.: S533590

[Get Quote](#)

## Losmapimod Outcomes: Patient-Reported vs. Objective Measures

| Outcome Measure Category   | Specific Measure          | Trial Phase & Key Findings                                                                                                         |
|----------------------------|---------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Objective Clinical Measure | Reachable Workspace (RWS) | Phase 3 (REACH): Primary endpoint not met. Both losmapimod and placebo groups showed similar changes in RWS over 48 weeks [1] [2]. |

| **Objective Clinical Measure** | **Muscle Fat Infiltration (MFI via MRI)** | **Phase 3 (REACH):** No discernible benefit of **losmapimod** compared to placebo [2]. **Phase 2:** MRI showed a slowdown in muscle replacement by fatty tissue in certain muscles [3]. | | **Objective Clinical Measure** | **Shoulder Strength (Dynamometry)** | **Phase 3 (REACH):** No discernible benefit of **losmapimod** compared to placebo [2]. | | **Patient-Reported Outcome (PRO)** | **Neuro-QOL Upper Extremity (NeuroQoL-UE)** | **Phase 3 (REACH):** No discernible benefit of **losmapimod** compared to placebo [2]. | | **Patient-Reported Outcome (PRO)** | **Patient Global Impression of Change (PGIC)** | **Phase 3 (REACH):** No discernible benefit of

**losmapimod** compared to placebo [2]. | | **Patient-Reported Outcome (PRO)** | **Other PROs (unspecified)** |  
**Phase 2:** Patients reported "significant clinical improvements" with **losmapimod** [3]. |

## Experimental Protocols and Methodologies

For researchers designing future trials, understanding the methodologies behind these outcome measures is crucial.

- **Reachable Workspace (RWS):** This objective measure assesses upper limb mobility, specifically shoulder girdle function. Participants wear a sensor on their wrist, and the system measures the three-dimensional space they can reach. In the REACH trial, the assessment was performed with 500 g of weight placed on each wrist to standardize the effort. The result is expressed as the Relative Surface Area (RSA) [1] [2].
- **Muscle Fat Infiltration (MFI):** Quantified using Magnetic Resonance Imaging (MRI), this biomarker provides an objective measure of disease progression by calculating the fraction of fat within a muscle. It is a sensitive tool that can detect changes in muscle composition before clinical weakness is apparent [4] [2].
- **Patient-Reported Outcomes (PROs):** These are collected through standardized questionnaires.
  - The **Neuro-QOL Upper Extremity Function** questionnaire assesses a patient's perceived ability to perform tasks requiring arm and hand function [2].
  - The **Patient Global Impression of Change (PGIC)** is a single-item questionnaire where patients rate their perception of change in their overall health status on a scale from "much better" to "much worse" [4] [2].

## Interpretation of Outcome Discrepancies

The mixed signals from earlier phases and the final Phase 3 results highlight key challenges in FSHD therapeutic development.



- **Consult Authoritative Sources:** For the most current information on FSHD clinical trials, you can refer to the **FSHD Society** (fshdsociety.org), which provides updates and analysis on ongoing research [1].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. How Fulcrum Therapeutics' Phase 3 REACH Clinical Trial ... [fshdsociety.org]
2. No clear benefit to losmapimod for facioscapulohumeral muscular... [healio.com]
3. Results of losmapimod and antioxidants in FSHD - Institut de Myologie [institut-myologie.org]
4. in Facioscapulohumeral Muscular Dystrophy... Outcome Measures [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [losmapimod patient-reported outcomes versus objective measures FSHD]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533590#losmapimod-patient-reported-outcomes-versus-objective-measures-fshd>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)